4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure, which includes a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. One common method includes the reaction of pinacol with boronic acid in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating nucleophilic attack by carbon-based nucleophiles. This results in the formation of stable boron-carbon bonds, which are crucial in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the 2-methylbutyl group.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Contains a phenyl group instead of the 2-methylbutyl group.
4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane: Similar structure with a 2-methylpropyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane is unique due to its specific substituent, the 2-methylbutyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylbutyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-7-9(2)8-12-13-10(3,4)11(5,6)14-12/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKZFKOEPPDKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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